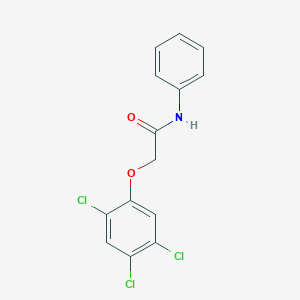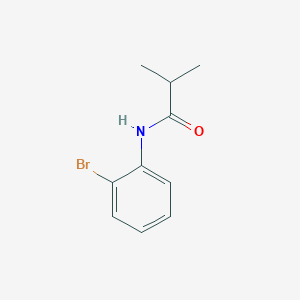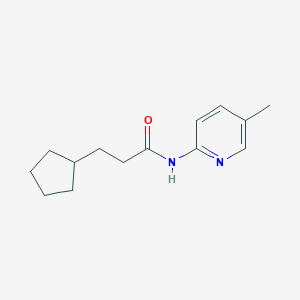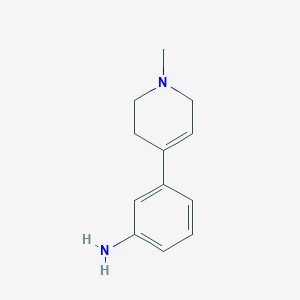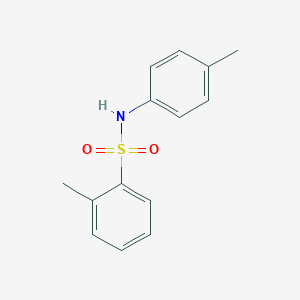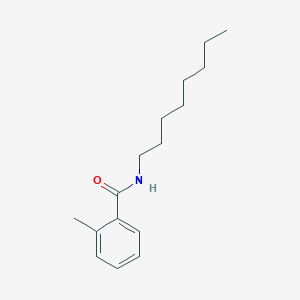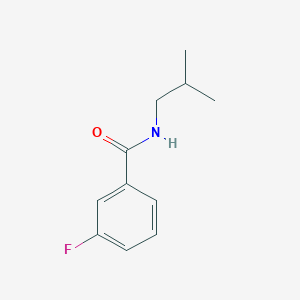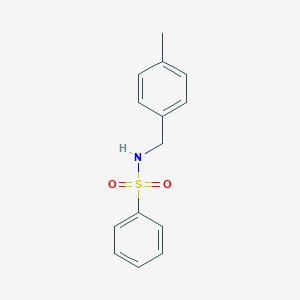
N-(4-methylbenzyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methylbenzyl)benzenesulfonamide, also known as tosylamide, is a chemical compound that has been extensively used in scientific research due to its diverse applications. It is a sulfonamide derivative that has been synthesized through various methods, and its mechanism of action has been studied in detail.
Mécanisme D'action
N-(4-methylbenzyl)benzenesulfonamide has been shown to inhibit the activity of carbonic anhydrase, an enzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons. It binds to the active site of the enzyme and forms a stable complex, thereby inhibiting the enzyme activity. This inhibition has been shown to have therapeutic implications in the treatment of various diseases, such as glaucoma, epilepsy, and cancer.
Effets Biochimiques Et Physiologiques
N-(4-methylbenzyl)benzenesulfonamide has been shown to have various biochemical and physiological effects. It has been shown to decrease the intraocular pressure in the eye by inhibiting the activity of carbonic anhydrase in the ciliary body. It has also been shown to have anticonvulsant activity by inhibiting the activity of carbonic anhydrase in the brain. Moreover, it has been shown to have antitumor activity by inhibiting the activity of carbonic anhydrase in tumor cells.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-methylbenzyl)benzenesulfonamide has several advantages for lab experiments. It is readily available and easy to synthesize. It is also stable under normal laboratory conditions and can be stored for long periods of time. Furthermore, it is relatively inexpensive compared to other reagents and can be used in large quantities. However, it has some limitations, such as its low solubility in water, which can limit its use in some experiments. Moreover, it has been shown to have some toxicity in certain cell lines, which can limit its use in some biological assays.
Orientations Futures
For research include the development of new synthetic methods, the study of its mechanism of action, the development of new derivatives, and the use of N-(4-methylbenzyl)benzenesulfonamide in combination with other drugs or therapies for the treatment of various diseases.
Méthodes De Synthèse
N-(4-methylbenzyl)benzenesulfonamide has been synthesized through various methods, including the reaction of p-toluenesulfonyl chloride with 4-methylbenzylamine in the presence of a base, such as triethylamine or sodium hydroxide. The reaction is carried out in an organic solvent, such as dichloromethane or ethyl acetate, and the product is obtained through filtration and recrystallization. Other methods include the reaction of p-toluenesulfonyl chloride with 4-methylbenzenethiol in the presence of a base or the reaction of p-toluenesulfonyl chloride with 4-methylbenzyl alcohol in the presence of a base and a dehydrating agent, such as thionyl chloride or phosphorus pentoxide.
Applications De Recherche Scientifique
N-(4-methylbenzyl)benzenesulfonamide has been extensively used in scientific research due to its diverse applications. It has been used as a reagent in organic synthesis, such as the synthesis of amides, esters, and ketones. It has also been used as a protecting group for amines and alcohols. In addition, it has been used as a ligand in metal-catalyzed reactions and as a phase-transfer catalyst in organic reactions. Moreover, it has been used as a precursor for the synthesis of biologically active compounds, such as antitumor agents, antibacterial agents, and antiviral agents.
Propriétés
Numéro CAS |
839-51-0 |
|---|---|
Nom du produit |
N-(4-methylbenzyl)benzenesulfonamide |
Formule moléculaire |
C14H15NO2S |
Poids moléculaire |
261.34 g/mol |
Nom IUPAC |
N-[(4-methylphenyl)methyl]benzenesulfonamide |
InChI |
InChI=1S/C14H15NO2S/c1-12-7-9-13(10-8-12)11-15-18(16,17)14-5-3-2-4-6-14/h2-10,15H,11H2,1H3 |
Clé InChI |
LQIKCVXTGFSJOJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CNS(=O)(=O)C2=CC=CC=C2 |
SMILES canonique |
CC1=CC=C(C=C1)CNS(=O)(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





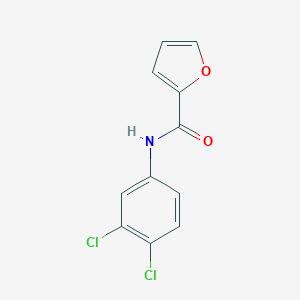

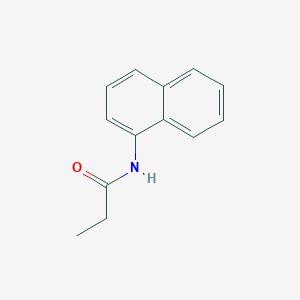
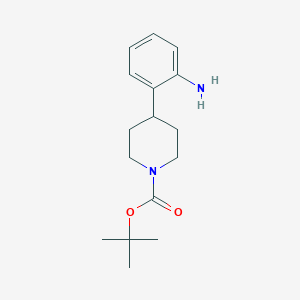
![Benzene, 1-bromo-4-[(4-methylphenyl)methyl]-](/img/structure/B185176.png)
